molecular formula C18H22N4O4 B11012211 N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-beta-alanine

N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-beta-alanine

Cat. No.: B11012211
M. Wt: 358.4 g/mol
InChI Key: VZCQUKDVDRKMGJ-UHFFFAOYSA-N
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Description

3-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)PROPANOIC ACID is a complex organic compound that features a benzotriazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)PROPANOIC ACID typically involves multiple steps. One common approach is the condensation of salicylamide with various aldehydes and ketones, followed by hydrolysis to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure the formation of the benzotriazine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis equipment to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzotriazine core.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted benzotriazines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)PROPANOIC ACID involves its interaction with specific molecular targets. One known target is the GPR139 receptor, where the compound acts as an agonist . This interaction modulates various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)PROPANOIC ACID apart is its specific structural configuration, which imparts unique reactivity and biological activity. Its ability to modulate GPR139 is particularly noteworthy, as this receptor is implicated in various physiological processes .

Properties

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

3-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]propanoic acid

InChI

InChI=1S/C18H22N4O4/c23-16(24)9-10-19-17(25)13-7-5-12(6-8-13)11-22-18(26)14-3-1-2-4-15(14)20-21-22/h1-4,12-13H,5-11H2,(H,19,25)(H,23,24)

InChI Key

VZCQUKDVDRKMGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NCCC(=O)O

Origin of Product

United States

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